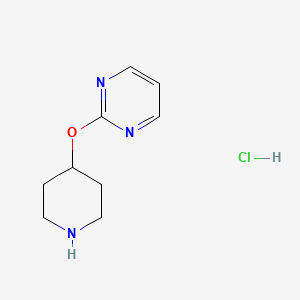

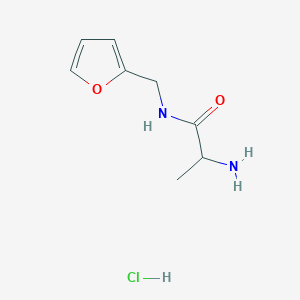

2-(哌啶-4-氧基)嘧啶盐酸盐

描述

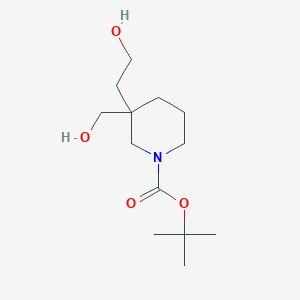

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has been studied for its potential use in various pharmaceutical applications. It is a key intermediate in the synthesis of potent inhibitors, such as those targeting deoxycytidine kinase (dCK), which is an enzyme involved in nucleoside metabolism and has implications in cancer treatment .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is closely related to the compound of interest, involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine. This process yields the desired product in about 68% overall yield and is considered an economical alternative to other methods . Another synthesis approach for a related compound, 2-chloro-4-(piperidin-1-ylmethyl)pyridine, involves chlorination and subsequent condensation with piperidine, achieving an overall yield of approximately 62% .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Piperidin-4-yloxy)pyrimidine hydrochloride has been studied using single crystal X-ray diffraction. For instance, the crystal structure of a copper(II) complex based on a pyrazolylpyrimidine ligand with a piperidinyl substituent has been elucidated, revealing bidentate chelating coordination modes and various non-covalent interactions . Additionally, the crystal structures of polymorphs of 2-amino-4-chloro-6-piperidinopyrimidine have been reported, showing how molecules are linked by hydrogen bonds into specific aggregates .

Chemical Reactions Analysis

The reactivity of piperidine-containing pyrimidine derivatives has been explored in various chemical reactions. For example, piperidine has been used as a catalyst in the synthesis of cyanoaminopyrane derivatives from acetylpyridine . In another study, piperidine and formaldehyde were reacted with 2-amino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines to yield new compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride are not detailed in the provided papers, related compounds have been characterized using various analytical techniques. For instance, the synthesized compounds in one study were elucidated by FTIR, 1H-NMR, mass spectrometry, and elemental analysis . The solubility of a water-soluble salt of a related compound was found to be 8 mg/mL at physiological pH, indicating good potential for intravenous infusion .

Relevant Case Studies

Several of the studies provided include case studies of the synthesized compounds. For example, the antimicrobial activity of 2-piperidinomethylamino derivatives was evaluated against a range of bacteria and fungi, with some compounds showing significant activity . Another study described the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting their potential as therapeutic agents .

科学研究应用

In terms of synthesis, various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In terms of synthesis, various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In terms of synthesis, various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

未来方向

Piperidine derivatives, including “2-(Piperidin-4-yloxy)pyrimidine hydrochloride”, have significant potential in drug design due to their unique biochemical properties . They are present in more than twenty classes of pharmaceuticals and many alkaloid natural products . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

属性

IUPAC Name |

2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIWOXHQDAKZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950649-19-1 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950649-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50626673 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yloxy)pyrimidine hydrochloride | |

CAS RN |

412293-92-6 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

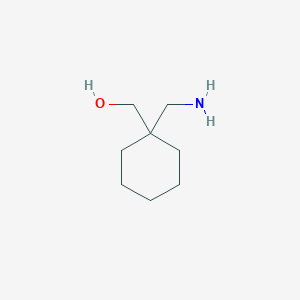

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)